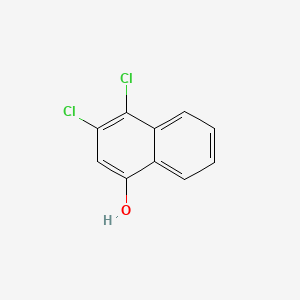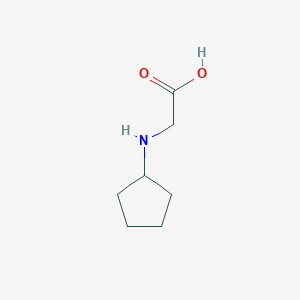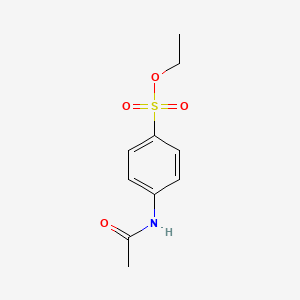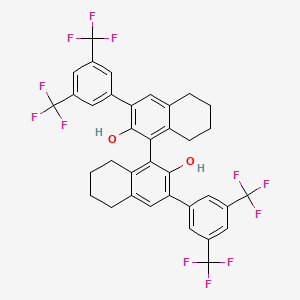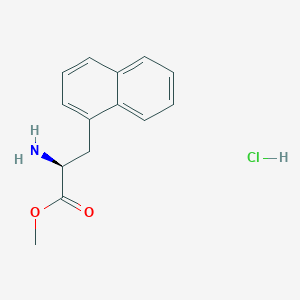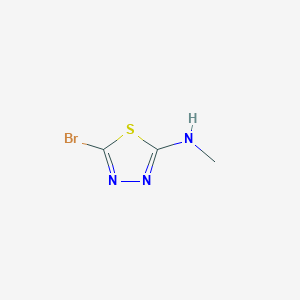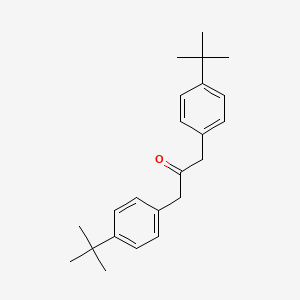
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
作用机制
Target of Action
5-Chloro-2-methoxyphenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules it interacts with during chemical transformations, particularly in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations .
Biochemical Pathways
The compound is involved in various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges in their use, particularly when the removal of the boron moiety is required .
Result of Action
The result of the compound’s action is the formation of new chemical bonds and structures. For example, it can be used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .
Action Environment
The action of 5-Chloro-2-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water , and care must be taken when considering these boronic pinacol esters for pharmacological purposes .
准备方法
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 5-Chloro-2-methoxyphenylboronic acid, pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves.
Procedure: The boronic acid and pinacol are mixed in an appropriate solvent (e.g., toluene) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, primarily due to the reactivity of the boronic ester group. Key reactions include:
-
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Reagents and Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol/water mixture).
Major Products: Biaryl or styrene derivatives.
-
Oxidation: : The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reagents and Conditions: Hydrogen peroxide, solvent (e.g., methanol).
Major Products: 5-Chloro-2-methoxyphenol.
-
Hydrolysis: : The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Reagents and Conditions: Acid (e.g., HCl) or base (e.g., NaOH), water.
Major Products: 5-Chloro-2-methoxyphenylboronic acid.
科学研究应用
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through cross-coupling reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), particularly those requiring biaryl or styrene motifs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
相似化合物的比较
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids:
5-Chloro-2-methoxyphenylboronic acid: This compound is a precursor to the dioxaborolane derivative and can undergo similar reactions but lacks the stability and reactivity provided by the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but without the chloro substituent, this compound may exhibit different reactivity and selectivity in cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks both the chloro and methoxy substituents, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the chloro and methoxy substituents, which can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications.
属性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCAJFGGKYQESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

